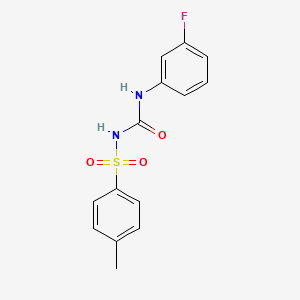

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea

描述

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a substituted urea derivative characterized by a 3-fluorophenyl group attached to one nitrogen atom of the urea backbone and a 4-methylphenylsulfonyl group linked to the other nitrogen. For instance, sulfonylurea derivatives are widely studied for their biological activities, including kinase inhibition and receptor binding, due to their ability to engage in hydrogen bonding and hydrophobic interactions . The 3-fluorophenyl moiety may enhance metabolic stability and influence electronic properties, while the 4-methylphenylsulfonyl group could contribute to steric bulk and solubility modulation .

属性

IUPAC Name |

1-(3-fluorophenyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-10-5-7-13(8-6-10)21(19,20)17-14(18)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDFMUDFGTWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-Fluoroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

Step 2: The sulfonamide is then treated with phosgene or a phosgene equivalent to form the sulfonyl isocyanate intermediate.

Step 3: The sulfonyl isocyanate intermediate is reacted with an amine to form the final urea derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

化学反应分析

Types of Reactions

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced urea derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Medicinal Chemistry

Antidiabetic Agents

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea belongs to the class of sulfonylureas, which are primarily used as antidiabetic agents. These compounds work by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels. Recent studies have focused on enhancing the efficacy and reducing side effects of these agents through structural modifications, including the introduction of fluorine and methylsulfonyl groups .

Case Study: α-Glucosidase Inhibition

Research has indicated that derivatives of sulfonylureas, including this compound, exhibit significant α-glucosidase inhibitory activity. This property is crucial for managing postprandial hyperglycemia in diabetic patients. A study reported the synthesis and evaluation of various sulfonylurea derivatives, demonstrating improved inhibitory activity compared to traditional agents .

Pharmacological Research

Potential in Treating Cardiovascular Diseases

Recent patent filings suggest that compounds related to this compound are being investigated for their potential in treating dilated cardiomyopathy (DCM). The modification of the sulfonamide group has shown promise in enhancing cardiac function and reducing symptoms associated with this condition .

Skin Sensitization Studies

The compound has also been evaluated for its safety profile concerning skin sensitization. Studies utilizing the Local Lymph Node Assay (LLNA) have been conducted to assess its potential as an allergen, providing vital data for regulatory assessments and safety evaluations in pharmaceuticals .

Agricultural Applications

Herbicide Development

Beyond medicinal applications, sulfonylureas are also explored as herbicides due to their ability to inhibit specific enzymes in plants. The structural characteristics of this compound may contribute to its effectiveness as a selective herbicide, targeting weed species while minimizing damage to crops .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of its hypoglycemic effects, the compound may act by inhibiting certain enzymes involved in glucose metabolism or by binding to receptors that regulate insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and biological context.

相似化合物的比较

Sulfonyl-Containing Ureas

1-(4-Trifluoromethylphenyl)-3-(phenylsulfonyl)urea ():

- Structure : Features a trifluoromethylphenyl group instead of 3-fluorophenyl and a phenylsulfonyl group.

- Properties : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the 3-fluorophenyl substituent. This may enhance binding to hydrophobic pockets in target proteins.

- Molecular Weight : C₁₄H₁₁F₃N₂O₃S (MW: 344.31 g/mol) vs. the target compound’s estimated MW of ~330 g/mol.

- 1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea (): Structure: Incorporates a naphthalene sulfonyl group and 4-chlorophenyl substituent. Molecular Weight: 360.81 g/mol, significantly higher than the target compound due to the naphthalene group .

Halogen-Substituted Ureas

- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (): Structure: Lacks the sulfonyl group but includes 3-chloro and 4-fluoro substituents. Collision Cross-Section: Predicted physicochemical properties (e.g., solubility) may differ due to reduced polarity .

- 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea (): Structure: Bromo and trifluoromethyl groups enhance steric and electronic effects.

生物活性

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a sulfonylurea derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features, which include a fluorinated phenyl group and a sulfonamide moiety, suggesting possible applications in diabetes management and other therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

Where:

Synthesis

The synthesis typically involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl isocyanate. The process generally includes several steps:

- Formation of the sulfonamide by reacting 3-fluoroaniline with 4-methylbenzenesulfonyl chloride.

- Conversion of the sulfonamide to the corresponding sulfonyl isocyanate.

- Reaction with an amine to yield the final urea derivative.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes involved in glucose metabolism. It may act by inhibiting certain enzymes or modulating receptor activity related to insulin secretion, thus demonstrating hypoglycemic effects .

Enzyme Inhibition Studies

Research indicates that compounds within the sulfonylurea class can inhibit various enzymes, including those involved in glucose metabolism. For instance, studies have shown that modifications in the structure of sulfonylureas can lead to significant changes in their inhibitory potency against enzymes like glucokinase and others related to insulin signaling pathways .

Table 1: Inhibitory Activity of Sulfonylureas

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Glucokinase | <50 | |

| Glimepiride | ATP-sensitive K+ channel | <30 | |

| Glyburide | Sulfonylurea receptor | <15 |

Case Studies and Research Findings

Case Study 1: Hypoglycemic Effects

In a controlled study, the administration of this compound demonstrated a significant reduction in blood glucose levels in diabetic animal models. The results indicated an enhancement in insulin sensitivity and a decrease in hepatic glucose production, suggesting its potential as an effective hypoglycemic agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. Results indicated that it binds effectively to the active sites of key metabolic enzymes, supporting its role as a potential therapeutic agent for managing diabetes .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea?

- Methodological Answer : The synthesis typically involves coupling 3-fluorophenyl isocyanate with 4-methylbenzenesulfonamide under controlled conditions. Key parameters include:

- Solvent Selection : Dichloromethane or ethanol are preferred due to their ability to dissolve aromatic intermediates while maintaining reaction stability .

- Temperature : Reactions are conducted at 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .

- Catalysts : Triethylamine or pyridine can enhance nucleophilic substitution efficiency by deprotonating the sulfonamide .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, with final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach ensures unambiguous characterization:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.1–7.8 ppm) and sulfonyl/urea carbonyl signals (δ 165–170 ppm). Fluorine-19 NMR confirms the 3-fluorophenyl substituent .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z ~348.3 for CHFNOS) .

- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm) and urea carbonyl (1640–1680 cm) groups confirm functional groups .

Q. How can researchers optimize yield in large-scale synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate interactions between variables like reactant stoichiometry, solvent volume, and temperature. For example:

- Factors : 3 variables (temperature, molar ratio, stirring rate).

- Response Surface Analysis : Identifies optimal conditions (e.g., 1:1.2 molar ratio of isocyanate to sulfonamide, 25°C, 500 rpm stirring) .

Advanced Research Questions

Q. How to evaluate the compound's potential anticancer activity using in vitro assays?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM range). Include controls for sulfonamide cytotoxicity .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide DNA staining). Validate targets via Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .

- Data Interpretation : Compare IC values to reference drugs (e.g., cisplatin) and analyze dose-dependent trends using nonlinear regression models .

Q. What computational strategies predict the compound's binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between the urea moiety and active-site residues (e.g., Zn coordination) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

- Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. Check for confounding factors like assay conditions (e.g., serum concentration, incubation time) .

- Reproducibility Tests : Replicate conflicting studies under standardized protocols (e.g., CLIA-certified labs). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm activity .

- Structural Analog Comparison : Compare results with structurally similar urea derivatives (e.g., linifanib analogs) to identify substituent-dependent trends .

Q. What advanced techniques characterize the compound's stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via UPLC-QTOF. Identify major degradants (e.g., hydrolyzed urea) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS. Calculate half-life (t) and metabolite profiles .

- Solid-State Analysis : Use DSC (differential scanning calorimetry) and PXRD to assess polymorphic transitions affecting shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。